Cas no 1805573-86-7 (4-Bromo-2-cyano-3-(trifluoromethoxy)aniline)

4-Bromo-2-cyano-3-(trifluoromethoxy)aniline 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-cyano-3-(trifluoromethoxy)aniline
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- インチ: 1S/C8H4BrF3N2O/c9-5-1-2-6(14)4(3-13)7(5)15-8(10,11)12/h1-2H,14H2
- InChIKey: SNYSCDUWIGYPMC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(C#N)=C1OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 275
- トポロジー分子極性表面積: 59
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-Bromo-2-cyano-3-(trifluoromethoxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013021950-1g |
4-Bromo-2-cyano-3-(trifluoromethoxy)aniline |
1805573-86-7 | 97% | 1g |
1,490.00 USD | 2021-06-24 |
4-Bromo-2-cyano-3-(trifluoromethoxy)aniline 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
4-Bromo-2-cyano-3-(trifluoromethoxy)anilineに関する追加情報
Introduction to 4-Bromo-2-cyano-3-(trifluoromethoxy)aniline (CAS No. 1805573-86-7)
4-Bromo-2-cyano-3-(trifluoromethoxy)aniline (CAS No. 1805573-86-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of a bromo, cyano, and trifluoromethoxy functional groups, which confer it with a range of interesting properties and potential applications.
The bromo substituent in 4-Bromo-2-cyano-3-(trifluoromethoxy)aniline provides a reactive site for various chemical transformations, making it an excellent starting material for the synthesis of more complex molecules. The cyano group, known for its strong electron-withdrawing effect, imparts significant electronic and steric influences on the molecule, enhancing its reactivity and stability. The trifluoromethoxy group, with its high electronegativity and lipophilicity, further modulates the compound's properties, making it suitable for a wide range of applications.
In the realm of medicinal chemistry, 4-Bromo-2-cyano-3-(trifluoromethoxy)aniline has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry highlighted its efficacy as an inhibitor of protein kinases, which are key targets in cancer therapy. The compound's ability to selectively bind to these kinases makes it a valuable candidate for further drug development.
Beyond its medicinal applications, 4-Bromo-2-cyano-3-(trifluoromethoxy)aniline has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the synthesis of organic semiconductors and other advanced materials. Studies have shown that derivatives of this compound exhibit excellent charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and other electronic devices. The high stability and tunable electronic characteristics of these materials offer significant advantages over traditional inorganic semiconductors.
The synthesis of 4-Bromo-2-cyano-3-(trifluoromethoxy)aniline typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the bromination of an appropriate aniline derivative followed by the introduction of the cyano and trifluoromethoxy groups through selective functional group transformations. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the overall cost and environmental impact of large-scale production.
In terms of safety and handling, while 4-Bromo-2-cyano-3-(trifluoromethoxy)aniline is not classified as a hazardous material, it is important to follow standard laboratory practices to ensure safe handling and storage. Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks. Additionally, waste disposal should be conducted in accordance with local regulations to prevent environmental contamination.
The future prospects for 4-Bromo-2-cyano-3-(trifluoromethoxy)aniline are promising. Ongoing research continues to uncover new applications and optimize existing ones, driven by advancements in both synthetic chemistry and materials science. As researchers delve deeper into the properties and potential uses of this compound, it is likely to play an increasingly important role in the development of innovative solutions across various industries.
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